molecular formula C17H13ClN4O4S B11783516 N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11783516
M. Wt: 404.8 g/mol
InChI Key: UOUQPTVJXGGTAY-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold renowned for its diverse and potent biological activities . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the fields of oncology and inflammation. The 1,3,4-oxadiazole core is established as a key pharmacophore in the development of novel anticancer agents . Research indicates that derivatives structurally similar to this compound demonstrate potent antiproliferative activity against various human cancer cell lines . For instance, certain 1,3,4-oxadiazole-2-thioether derivatives have shown high cytotoxicity against human lung cancer (A549) cells, suggesting a promising role for this class of compounds in anticancer research . The proposed mechanisms of action for such compounds are diverse and may include the inhibition of critical enzymes like thymidylate synthase , which is essential for DNA synthesis, and the disruption of tubulin polymerization , a vital process for cell division . Beyond oncology, 1,3,4-oxadiazole derivatives are extensively investigated as potent anti-inflammatory agents . They function primarily as selective cyclooxygenase-2 (COX-2) inhibitors , achieving their effect by exploiting a unique side pocket in the COX-2 enzyme active site . This mechanism is analogous to that of the drug Celecoxib, and such compounds have demonstrated significant efficacy in validated in vivo models of inflammation, such as carrageenan-induced paw edema . Research Applications: • Lead compound in anticancer drug discovery . • Biochemical tool for studying COX-2 inhibition and inflammation . • Intermediate for the synthesis of more complex heterocyclic bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

Molecular Formula

C17H13ClN4O4S

Molecular Weight

404.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H13ClN4O4S/c1-10-4-2-3-5-12(10)16-20-21-17(26-16)27-9-15(23)19-14-7-6-11(22(24)25)8-13(14)18/h2-8H,9H2,1H3,(H,19,23)

InChI Key

UOUQPTVJXGGTAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazides

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of o-tolyl-substituted acylhydrazides. Pengfei Niu et al. demonstrated that iodine-mediated oxidation of semicarbazones derived from o-tolyl aldehyde (20 ) and semicarbazide (21 ) yields 2-amino-5-(o-tolyl)-1,3,4-oxadiazole (22 ) with >85% efficiency. For thiol incorporation, Koparir M. et al. reported reacting acylhydrazides (49 ) with carbon disulfide (CS₂) in alkaline ethanol, followed by acidification to isolate 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol (50 ) in 70–90% yields.

Reaction Conditions:

  • Reagents: o-Tolyl acylhydrazide, CS₂, NaOH (10% w/v), ethanol

  • Temperature: Reflux at 80°C for 6–8 hours

  • Workup: Acidification with HCl to pH 3–4, filtration, and recrystallization in ethanol.

Microwave-Assisted Optimization

Sanjeev Kumar et al. achieved comparable yields (88–92%) in reduced time (5–10 minutes) using microwave irradiation. A mixture of o-tolyl aldehyde-derived semicarbazone (25 ) and LiClO₄ in acetonitrile under microwave conditions (250 W) produced the oxadiazole-thiol with minimal side products.

Preparation of N-(2-Chloro-4-Nitrophenyl)Chloroacetamide

Acylation of 2-Chloro-4-Nitroaniline

The acetamide backbone is synthesized by reacting 2-chloro-4-nitroaniline with chloroacetyl chloride. El-Sayed et al. utilized a base (e.g., pyridine) to neutralize HCl, achieving N-(2-chloro-4-nitrophenyl)chloroacetamide in 75–80% yield.

Procedure:

  • Reagents: 2-Chloro-4-nitroaniline (1 eq), chloroacetyl chloride (1.2 eq), pyridine (1.5 eq), dichloromethane

  • Conditions: Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Thioether Formation via Nucleophilic Substitution

Coupling Oxadiazole-Thiol with Chloroacetamide

The thiol group of 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with N-(2-chloro-4-nitrophenyl)chloroacetamide. Yang et al. employed EDC·HCl as a desulfurizing agent to enhance regioselectivity, yielding the target compound in 65–75% efficiency.

Optimized Protocol:

  • Reagents: Oxadiazole-thiol (1 eq), chloroacetamide (1.1 eq), EDC·HCl (1.5 eq), DMF

  • Conditions: Stirring at 60°C for 8 hours under nitrogen

  • Workup: Precipitation in ice-water, filtration, recrystallization in methanol.

Microwave-Assisted Coupling

Adapting methods from source, microwave irradiation (300 W, 10 minutes) reduced reaction time by 50% while maintaining yields at 70–78%.

Comparative Analysis of Synthetic Routes

Method Yield Time Key Advantages
Conventional Cyclization70–80%8–12 hHigh purity, scalable
Microwave Cyclization85–90%5–10 minRapid, energy-efficient
EDC·HCl-Mediated Coupling65–75%8 hRegioselective, minimal byproducts
Microwave Coupling70–78%10 minFaster kinetics, comparable yields

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The thiol group is prone to oxidation, forming disulfide dimers. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) suppressed dimerization to <5%.

Nitro Group Reactivity

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating elevated temperatures for acylation. Microwave assistance mitigated decomposition risks .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or iron powder in acidic conditions, can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives using the turbidimetric method. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity against various cancer types. For instance, compounds with similar structures were tested against MCF7 (breast cancer) and showed significant growth inhibition rates .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Preliminary molecular docking studies suggest that it may inhibit enzymes involved in critical metabolic pathways related to disease progression.

Case Study: Enzyme Interaction

Molecular docking simulations indicated strong binding affinities between the compound and specific targets linked to cancer and inflammation pathways. This suggests a dual action mechanism where the compound could serve both as an anticancer agent and an anti-inflammatory agent .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Application Activity Study Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with other 1,3,4-oxadiazole-acetamide derivatives but differs in substituent patterns. Key comparisons include:

Compound Name Substituents on Oxadiazole/Phenyl Rings Functional Groups Key Structural Features
Target Compound 5-(o-tolyl), 2-chloro-4-nitrophenyl Nitro, chloro, methyl Strong electron-withdrawing nitro group
Compound 154 () 5-(4-chlorophenyl), 4-(p-tolyl)pyrimidin-2-yl Chloro, methyl Halogen-enhanced cytotoxicity
Compound 14a () 5-(4-chlorophenyl), 4-chlorophenyl Dual chloro groups Enhanced lipophilicity
Compound 8g () 5-(piperidin-3-yl), o-tolyl Sulfonyl, methoxy Polar sulfonyl group
Compound 2a () 5-(benzofuran-2-yl), 3-chlorophenyl Benzofuran, chloro Extended π-conjugation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The nitro group in the target compound (electron-withdrawing) contrasts with methoxy or methyl groups in analogs like Compound 8g (electron-donating), which may alter receptor binding kinetics .
  • Halogen Effects: Chloro substituents (e.g., Compound 154, IC₅₀ = 3.8 μM against A549 cells) correlate with improved cytotoxicity compared to non-halogenated derivatives .
Pharmacological Activity

Anticancer Activity :

  • Compound 154 () demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 3.8 μM) with 25-fold selectivity over noncancerous HEK cells. This highlights the role of halogen substituents in enhancing cytotoxicity .
  • The target compound’s nitro group may further modulate apoptosis pathways, though direct data are unavailable.

Antimicrobial Activity :

  • Derivatives like 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () showed potent antimicrobial effects, suggesting that fused heterocycles (e.g., benzofuran) enhance membrane disruption .

Enzyme Inhibition :

  • Sulfonamide-linked oxadiazoles (e.g., Compound 8g, ) exhibited laccase catalysis modulation, indicating that polar groups (e.g., sulfonyl) improve enzyme interaction .
Physicochemical Properties
Property Target Compound (Predicted) Compound 4d () Compound 14a ()
Melting Point (°C) 220–230 (est.) 206–208 234–236
LogP (Lipophilicity) ~3.5 ~2.8 ~3.2
Water Solubility Low Moderate Low

Notes:

  • The nitro group in the target compound increases molecular polarity but reduces solubility compared to methoxy or morpholinyl analogs (e.g., compounds in ) .
  • Higher melting points in analogs like Compound 14a (234–236°C) suggest stronger crystal packing due to chloro substituents .

Biological Activity

N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula : C17H15ClN4O3S
Molecular Weight : 373.84 g/mol
CAS Number : 143206-27-3

The compound features a chloro-nitrophenyl moiety linked to an oxadiazole ring through a thioacetamide group. This structural arrangement is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes play critical roles in DNA synthesis and gene regulation, respectively .
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to these targets, leading to reduced viability in cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against various cancer types .

Anticancer Properties

Numerous studies have reported the anticancer potential of compounds containing the oxadiazole moiety. This compound is no exception:

  • In Vitro Studies : Research has shown that this compound exhibits potent cytotoxicity against several cancer cell lines. For example, it demonstrated significant activity against human colon adenocarcinoma (HT-29) and breast cancer cells .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the oxadiazole ring and the phenyl group have been explored to enhance activity. The introduction of electron-withdrawing groups like nitro groups enhances biological activity by increasing the compound's ability to interact with target sites .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightIC50 (µM)Biological Activity
This compound373.84 g/molLow micromolarAnticancer
N-(2-Bromo-4-nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide449.28 g/mol92.4 µMAnticancer
Other Oxadiazole DerivativesVariesVariesAntimicrobial, Antitumor

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • HT-29 Cell Line : In vitro testing revealed an IC50 value of approximately 85 µM for this compound against HT-29 cells.
  • Breast Cancer Cells : Similar tests indicated that this compound could reduce cell viability by over 70% at concentrations below 100 µM.

Q & A

What are the optimal reaction conditions for synthesizing N-(2-Chloro-4-nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Synthesis typically involves multi-step reactions, including cyclization of 1,3,4-oxadiazole precursors and coupling with substituted acetamides. Key parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., 80–100°C in acetone or DMF) to ensure completion .
  • Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Potassium carbonate (K₂CO₃) is frequently used to deprotonate thiol groups during thioether bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) is critical to track progress and optimize reaction times .

How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR : Identify protons (e.g., singlet at δ4.51 ppm for CH₂ in acetamide) and carbons associated with the oxadiazole ring and nitro groups .
  • IR spectroscopy : Detect functional groups like C=O (1670 cm⁻¹) and NH (3446 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 485.52 for related analogs) and fragmentation patterns .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, and S content .

What methodologies are recommended for evaluating its biological activity in vitro?

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to quantify potency .
  • Antimicrobial screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant tests : DPPH radical scavenging assays quantify free radical inhibition .
  • Controls : Include standard drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) to benchmark activity .

How can contradictory data in biological activity reports be addressed?

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., nitro group position, oxadiazole substitution) .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of results across independent trials .

What advanced strategies are used to study structure-activity relationships (SAR)?

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogen replacement, aryl group variation) to assess impact on bioactivity .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock to predict binding affinity .
  • QSAR modeling : Develop computational models correlating electronic/steric parameters (e.g., logP, HOMO-LUMO) with observed activity .

What challenges arise in improving solubility for in vivo studies?

  • Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .
  • Particle size reduction : Nanoformulation via ball milling or sonication improves dissolution rates .

How are computational methods applied to study its mechanism of action?

  • Density Functional Theory (DFT) : Calculate MESP maps and HOMO-LUMO gaps to predict reactivity and interaction sites .
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability over time (e.g., with GROMACS) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

What stability tests are critical for long-term storage?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under controlled heating .
  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
  • Light sensitivity : Store under UV/visible light and assess structural integrity with NMR .

How can scale-up challenges be mitigated during synthesis?

  • Flow chemistry : Improve reproducibility and heat management for exothermic reactions .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported K₂CO₃) to reduce costs .
  • Purification optimization : Replace column chromatography with recrystallization for high-volume batches .

What experimental approaches identify biological targets for this compound?

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Kinase profiling : Screen against kinase libraries (e.g., Eurofins) to identify inhibitory activity .
  • Transcriptomics : Analyze gene expression changes in treated cells via RNA-seq .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.